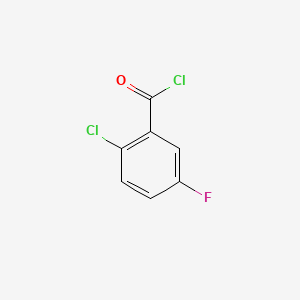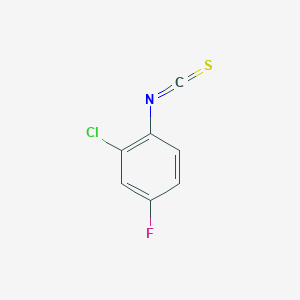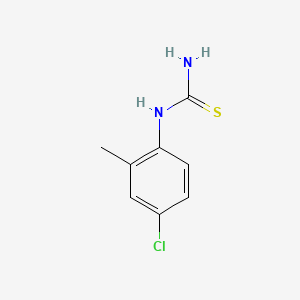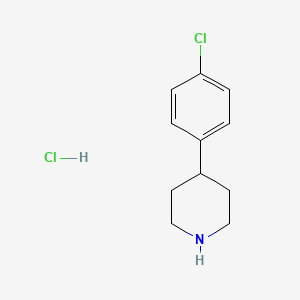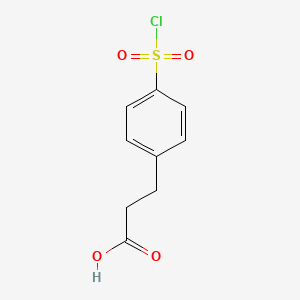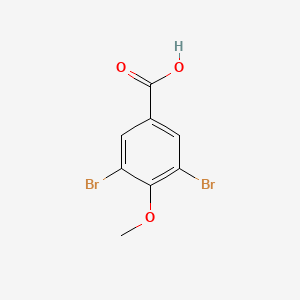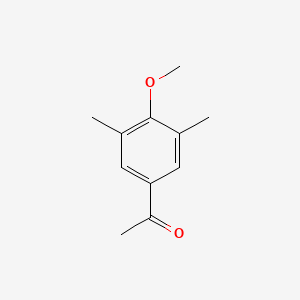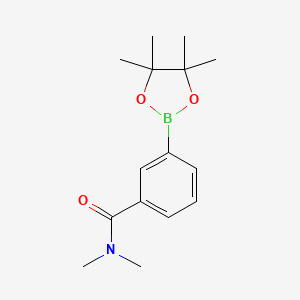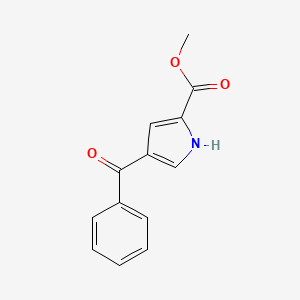
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
説明
“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H11NO3 . It is also known by other synonyms such as “1H-Pyrrole-2-carboxylic acid, 4-benzoyl-, methyl ester” and "Methyl 4- (cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.24 g/mol . The predicted melting point is 149-151°C, the predicted boiling point is 426.6±30.0 °C, and the predicted density is 1.247±0.06 g/cm3 . The predicted pKa is 13.70±0.50 .科学的研究の応用
Calcium Channel Activation
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate derivatives, such as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), have been identified as a novel class of calcium channel activators. These compounds do not interact with typical calcium channel modulator receptor sites, offering a unique mechanism of action. They have been found to be potent in increasing contractility in guinea pig atria, suggesting potential applications in studying calcium channels in various cell types (Baxter et al., 1993).
Synthesis and Chemical Reactions
New synthetic routes have been explored for derivatives of this compound. One such example is the azoalkene route, which has been used to synthesize FPL 64176 and its analogs. This route involves the conversion of 1-(BOC-amino)pyrrole-3-carboxylates to 1H-Pyrroles via 1-Aminopyrroles (Baxter et al., 1994). Additionally, the compound has been involved in reactions such as [3+3]-cyclocondensation, forming structurally complex furo[2,3-b]pyridines (Antonov et al., 2021).
Histone Deacetylase Inhibition
Derivatives of this compound have been studied as histone deacetylase inhibitors. For example, compounds such as 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide have shown potential in inhibiting HD2 activity in vitro, which is significant in the context of epigenetic regulation and potential therapeutic applications (Mai et al., 2004).
Other Reactions and Syntheses
This compound has been a component in various chemical reactions leading to the synthesis of complex molecules. These include the reaction with acyclic β-enaminoesters, leading to various heterocyclic compounds with potential pharmaceutical applications (Racheva et al., 2008).
Safety and Hazards
“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is classified as an irritant . The safety pictograms associated with it are GHS07, and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNYJAGIABSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377250 | |
| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34628-36-9 | |
| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



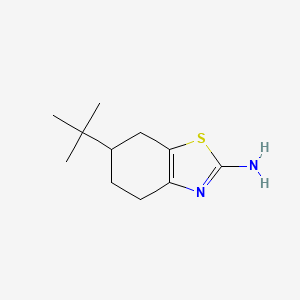
![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

